Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, which is further substituted with diethyl ester groups and a fluorine atom. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoropyrazole with diethyl pyridine-2,3-dicarboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl pyridine-2,4-dicarboxylate
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Diethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate
Uniqueness
Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to the presence of the fluorine atom and the pyrazolopyridine core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H13FN2O4 |
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Molecular Weight |
280.25 g/mol |
IUPAC Name |
diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H13FN2O4/c1-3-19-12(17)9-10(13(18)20-4-2)15-16-7-5-6-8(14)11(9)16/h5-7H,3-4H2,1-2H3 |
InChI Key |
CUKHDHQCGPPBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1C(=O)OCC)F |
Origin of Product |
United States |
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